molecular formula C15H10FNO4S B2727946 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione CAS No. 74918-65-3

2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione

Cat. No.: B2727946
CAS No.: 74918-65-3
M. Wt: 319.31
InChI Key: QRSMKUPJAVMUSX-UHFFFAOYSA-N
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Description

2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a chemical compound that belongs to the class of benzothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione typically involves the reaction of 4-fluorobenzaldehyde with 2-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
  • 2-Fluorodeschloroketamine
  • N-Ethylpentylone

Uniqueness

2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione is unique due to its specific structural features, such as the combination of a fluorophenyl group and a benzothiazole ring.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO4S/c16-11-7-5-10(6-8-11)13(18)9-17-15(19)12-3-1-2-4-14(12)22(17,20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSMKUPJAVMUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326846
Record name 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

74918-65-3
Record name 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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